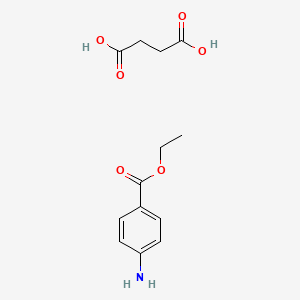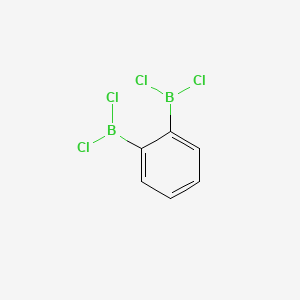![molecular formula C15H8FNO2S B14340705 2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione CAS No. 97677-64-0](/img/structure/B14340705.png)
2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione is a spiro compound characterized by a unique structure that incorporates both fluorene and thiazolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione typically involves the formation of the spiro linkage between the fluorene and thiazolidine rings. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage by reacting a fluorene derivative with a thiazolidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as chlorobenzene or o-dichlorobenzene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Applications De Recherche Scientifique
2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- **3’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
- **Spiro[fluorene-9,9’-xanthene] functionalized with diketopyrrolopyrrole (SFX1)
Uniqueness
2-Fluoro-2’H,4’H-spiro[fluorene-9,5’-[1,3]thiazolidine]-2’,4’-dione is unique due to its specific combination of fluorene and thiazolidine moieties, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a scaffold in medicinal chemistry.
Propriétés
Numéro CAS |
97677-64-0 |
|---|---|
Formule moléculaire |
C15H8FNO2S |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2'-fluorospiro[1,3-thiazolidine-5,9'-fluorene]-2,4-dione |
InChI |
InChI=1S/C15H8FNO2S/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(18)17-14(19)20-15/h1-7H,(H,17,18,19) |
Clé InChI |
UWOVCFQLPIDCPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)S4)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


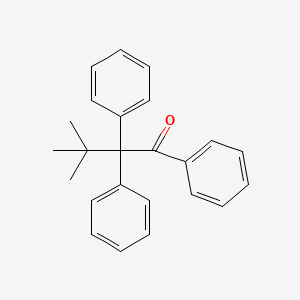
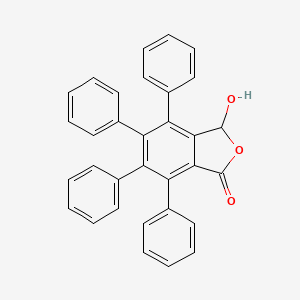
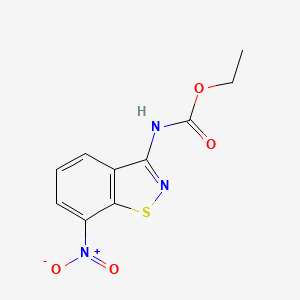
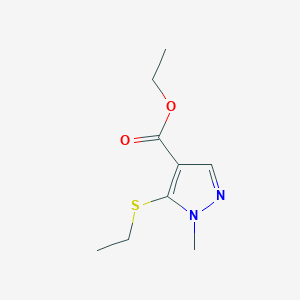
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
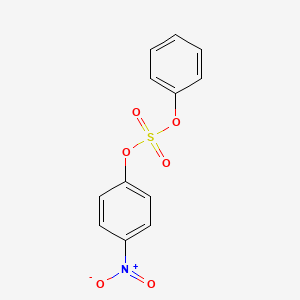

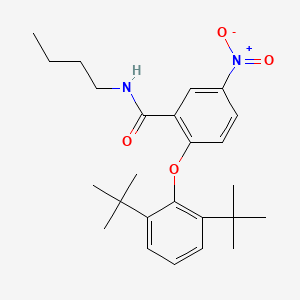

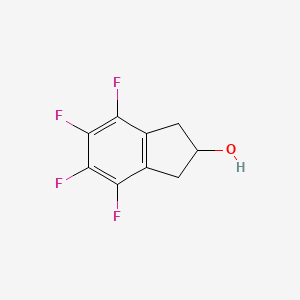
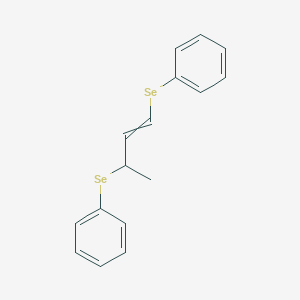
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
